molecular formula C17H14BrF2NO2 B2474212 7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396767-67-1

7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Numéro de catalogue B2474212
Numéro CAS: 1396767-67-1
Poids moléculaire: 382.205
Clé InChI: YPDTYEHZBUOBMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor VIII and has been extensively studied for its mechanism of action and physiological effects.

Applications De Recherche Scientifique

  • Synthesis of CCR5 Antagonists : A practical method for synthesizing an orally active CCR5 antagonist using methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a derivative of the benzoxazepine core, has been developed. This antagonist has potential applications in the treatment of conditions like HIV/AIDS (Ikemoto et al., 2005).

  • Kinase Inhibitor Synthesis : The benzoxazepine core is integral in the synthesis of several kinase inhibitors, including mTOR inhibitors. This research showcases the scalable synthesis of 7-bromobenzoxazepine and its applications in the development of kinase inhibitors (Naganathan et al., 2015).

  • Affinity Toward CNS Benzodiazepine Receptors : The condensation of 5-aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones with aromatic aldehydes, including those with the benzoxazepine core, shows potential affinity towards central nervous system and peripheral benzodiazepine receptors. This finding is significant for the development of compounds targeting these receptors (Pavlovsky et al., 2007).

  • Structural Analysis in Chemistry : Studies involving 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, a compound structurally related to benzoxazepine, provide insights into its molecular and crystal structures, which are vital for understanding its chemical behavior and potential applications (Vlasiuk et al., 2013).

  • Protein-Tyrosine Kinase (PTK) Inhibitors : Novel derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one, which is structurally related to the benzoxazepine core, have shown inhibitory activities against protein-tyrosine kinases. These compounds have potential therapeutic applications in diseases where PTKs are implicated (Li et al., 2017).

  • Synthesis of Novel Compounds : Research on the synthesis of substituted 4,5-dihydro[1,4]oxazepino[7,6-b]quinolin-3-ones, structurally related to benzoxazepines, contributes to the development of new compounds with potential applications in medicinal chemistry (Kombarov & Yurovskaya, 2002).

  • Scale-Up of Benzoxazepine-Containing Compounds : This research outlines the process development for scaling up the synthesis of 7-bromobenzoxazepine, a compound related to benzoxazepines, highlighting its industrial and pharmaceutical relevance (Andersen et al., 2015).

Propriétés

IUPAC Name

7-bromo-4-[(2,4-difluorophenyl)methyl]-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF2NO2/c1-10-17(22)21(8-11-2-4-14(19)7-15(11)20)9-12-6-13(18)3-5-16(12)23-10/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDTYEHZBUOBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.